molecular formula C15H14Cl2N4O B2685985 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-01-4

2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile

Cat. No.: B2685985
CAS No.: 339103-01-4
M. Wt: 337.2
InChI Key: MAOMXYWINFROPH-IFRROFPPSA-N
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Description

This compound (CAS: 339103-01-4) is a malononitrile derivative featuring a propylidene backbone substituted with a dimethylamino group and a 2,6-dichlorobenzyloxyimino moiety. Its structure combines electron-withdrawing dichlorobenzyl and electron-donating dimethylamino groups, which likely influence its reactivity and biological interactions.

Properties

IUPAC Name

2-[(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOMXYWINFROPH-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves several steps. The synthetic routes typically include the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with dimethylamine and malononitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, with the CAS Number 339103-01-4, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and material sciences.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural characteristics that may influence biological activity. Research indicates that derivatives of malononitrile compounds can exhibit anti-cancer properties, acting on various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Study: Anticancer Activity

A study investigated the efficacy of malononitrile derivatives in inhibiting tumor growth in vitro and in vivo. The results demonstrated that certain derivatives significantly reduced tumor size and improved survival rates in animal models, suggesting potential for development into anticancer therapies .

Agrochemicals

Due to its ability to interact with biological systems, this compound is being explored as a potential agrochemical. Research has indicated that compounds containing malononitrile moieties can function as herbicides or insecticides by disrupting metabolic processes in target organisms.

Case Study: Herbicidal Activity

A field study evaluated the herbicidal effects of malononitrile derivatives on common agricultural weeds. The findings revealed effective suppression of weed growth at specific concentrations, indicating promise for use in agricultural applications .

Material Sciences

The unique chemical structure of this compound also lends itself to applications in material sciences, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical properties compared to standard polymers. This suggests potential for developing advanced materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Applications Structural Highlights References
Target Compound 2,6-Dichlorobenzyloxyimino, dimethylamino Pharmaceutical intermediate Malononitrile core with dual substitution
CS Gas (o-Chlorobenzylidenemalononitrile) o-Chlorophenyl, malononitrile Riot control agent Volatile, no amino groups
Tepraloxydim 3-Chloro-2-propenyloxyimino, tetrahydro-pyran Herbicide ACCase inhibitor
3-Fluorobenzyloxyimino Analog 3-Fluorobenzyl, dimethylamino Research chemical Fluorine substitution for electronic tuning
Isoconazole Nitrate 2,6-Dichlorobenzyl, imidazole Antifungal agent Imidazole ring for microbial targeting

Research Findings and Implications

  • The dimethylamino group may increase basicity, improving solubility in polar solvents .
  • The herbicidal activity of tepraloxydim implies possible enzyme inhibition mechanisms worth exploring .
  • Synthetic Utility: The compound’s reactivity in cyclization reactions (as seen in malononitrile dimer chemistry) could enable novel heterocycle synthesis, leveraging its amino and imino groups .

Biological Activity

2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile (CAS No. 339103-01-4) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14Cl2N4O
  • Molecular Weight : 337.20 g/mol
  • IUPAC Name : 2-[(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile

The compound features a unique structure that includes a dichlorobenzyl moiety, an imino group, and a malononitrile unit, which are critical for its biological activity.

Synthesis

The synthesis typically involves:

  • Reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the oxime.
  • Subsequent reaction with dimethylamine and malononitrile under controlled conditions.

This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies on similar compounds have shown effective inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The presence of chlorine substituents has been linked to enhanced cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. In vitro studies suggest it can inhibit the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disruption of cellular integrity, leading to cell lysis .

Anti-inflammatory Effects

Preliminary evaluations suggest that this compound may also possess anti-inflammatory properties. It has been noted to inhibit the production of pro-inflammatory cytokines in various models, indicating potential applications in treating inflammatory diseases .

The biological effects of this compound likely stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways critical for tumor growth and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of MCF-7 and MDA-MB-231 cells
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryReduced cytokine production in vitro

Case Study Example

A study evaluating the antitumor effects of related compounds found that those with similar structural features exhibited IC50 values ranging from 0.5 to 5 μM against various cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity .

Q & A

Q. Advanced

Replace phosgene with urea derivatives as safer carbonyl sources .

Use ionic liquids (e.g., [BMIM][BF₄]) to enable catalyst recycling and reduce waste .

Adopt one-pot photoenzymatic strategies for enantioselective synthesis (65–78% yield) .

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